molecular formula C15H20BrN3O3 B2735401 3-[(3-bromopyridin-4-yl)oxy]-N-(oxan-4-yl)pyrrolidine-1-carboxamide CAS No. 2380078-31-7

3-[(3-bromopyridin-4-yl)oxy]-N-(oxan-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B2735401
CAS No.: 2380078-31-7
M. Wt: 370.247
InChI Key: NDAMVRBGMUFHNH-UHFFFAOYSA-N
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Description

3-[(3-bromopyridin-4-yl)oxy]-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and an oxan-4-yl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromopyridin-4-yl)oxy]-N-(oxan-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromopyridine moiety is introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto the pyridine ring. The oxan-4-yl group is then attached via an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromopyridin-4-yl)oxy]-N-(oxan-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(3-bromopyridin-4-yl)oxy]-N-(oxan-4-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It may be investigated for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3-bromopyridin-4-yl)oxy]-N-(oxan-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and bromopyridine moiety are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromopyridin-2-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide
  • 3-(3-Chloropyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide
  • 3-(3-Bromopyridin-4-yl)oxy-N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide

Uniqueness

3-[(3-bromopyridin-4-yl)oxy]-N-(oxan-4-yl)pyrrolidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridine moiety, in particular, allows for unique interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(3-bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c16-13-9-17-5-1-14(13)22-12-2-6-19(10-12)15(20)18-11-3-7-21-8-4-11/h1,5,9,11-12H,2-4,6-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAMVRBGMUFHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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